18:1 Dodecanyl PE

Descripción

Propiedades

IUPAC Name |

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(11-carboxyundecanoylamino)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-35-39-43-52(58)62-47-49(65-53(59)44-40-36-32-26-24-22-20-18-16-14-12-10-8-6-4-2)48-64-66(60,61)63-46-45-54-50(55)41-37-33-29-27-28-30-34-38-42-51(56)57;/h17-20,49H,3-16,21-48H2,1-2H3,(H,54,55)(H,56,57)(H,60,61);/q;+1/p-1/b19-17-,20-18-;/t49-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHCDNFLXOEQMC-VXILFBGRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H97NNaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677172 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

978.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474923-47-2 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, commonly known as DOPE, is a naturally occurring and synthetically available phospholipid that plays a crucial role in the fields of membrane biology, drug delivery, and gene therapy.[1][2] As a neutral or zwitterionic lipid at physiological pH, its unique molecular structure, characterized by two unsaturated oleoyl (B10858665) chains, imparts a conical shape that favors the formation of non-lamellar, inverted hexagonal (HII) phases.[3] This property is fundamental to its function as a "helper lipid" in lipid nanoparticle (LNP) formulations, where it facilitates the endosomal escape of therapeutic payloads, a critical step for intracellular drug delivery.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of DOPE, with a focus on experimental protocols and its role in cellular signaling pathways.

Core Properties of DOPE

Physicochemical and Biological Properties

DOPE is a yellowish to light yellow or white waxy solid that is soluble in chloroform (B151607).[6][7] It is a key component of biological membranes and is particularly abundant in nervous tissue.[1] Its sensitivity to pH changes, transitioning from an inverted hexagonal micelle at acidic pH to a spherical micelle at alkaline pH, is a key aspect of its utility in drug delivery systems.

Table 1: General and Physicochemical Properties of DOPE

| Property | Value | Reference(s) |

| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine, Dioleoyl phosphatidylethanolamine, PE(18:1/18:1) | [6] |

| Molecular Formula | C41H78NO8P | [1][6] |

| Molecular Weight | 744.03 g/mol | [1][6][8] |

| CAS Number | 4004-05-1 | [1][6][8] |

| Appearance | Yellowish to light yellow or white waxy solid | [6] |

| Solubility | Chloroform | [7] |

| Storage Temperature | -20°C | [6][8] |

| Lamellar to Inverted Hexagonal (Lα-HII) Phase Transition Temperature | 3.33 ± 0.16 °C | [] |

Experimental Protocols

Synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (General Overview)

The synthesis of DOPE can be achieved through several methods, including the acylation of sn-glycero-3-phosphoethanolamine with oleic acid. A general laboratory-scale synthesis involves the following conceptual steps:

-

Protection of the amine group: The ethanolamine (B43304) headgroup's primary amine is protected to prevent side reactions.

-

Acylation: sn-glycero-3-phosphoethanolamine is acylated at the sn-1 and sn-2 positions using an activated form of oleic acid (e.g., oleoyl chloride or oleic anhydride) in the presence of a suitable catalyst and base.

-

Deprotection: The protecting group on the amine is removed to yield the final DOPE product.

-

Purification: The synthesized DOPE is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.

A detailed, step-by-step protocol for the chemical synthesis of phospholipids (B1166683) like DOPE is a complex process often tailored to specific laboratory conditions and starting materials. For a precise and reproducible synthesis, referring to specialized organic chemistry literature is recommended.[10]

Preparation of DOPE-Containing Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[11][12]

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Other lipids as required for the formulation (e.g., a cationic lipid like DOTAP for gene delivery)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

-

Lipid Dissolution: Dissolve the desired lipids (e.g., DOPE and DOTAP in a 1:1 molar ratio) in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved.

-

Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the lipid's transition temperature to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Add the aqueous buffer to the dried lipid film. The temperature of the buffer should also be above the transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous size distribution.[3]

Characterization of DOPE-Containing Liposomes

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement:

DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[13][14]

Protocol:

-

Sample Preparation: Dilute the liposome (B1194612) suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.

-

Instrument Setup: Set the parameters on the DLS instrument, including the viscosity and refractive index of the dispersant (the aqueous buffer).

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement, typically consisting of multiple runs that are averaged.

-

Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (size) and the PDI, which is a measure of the broadness of the size distribution.

Encapsulation Efficiency Determination using Column Chromatography:

This protocol determines the percentage of a drug or other molecule that is successfully encapsulated within the liposomes.

Materials:

-

Drug-loaded liposome suspension

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Aqueous buffer (same as used for hydration)

-

Spectrophotometer or other analytical instrument to quantify the drug

Protocol:

-

Column Preparation: Equilibrate the size-exclusion column with the aqueous buffer.

-

Separation: Apply the liposome suspension to the top of the column. The larger liposomes will elute first, while the smaller, unencapsulated drug molecules will be retained in the pores of the column matrix and elute later.

-

Fraction Collection: Collect fractions of the eluate.

-

Quantification of Free Drug: Measure the concentration of the drug in the later fractions containing the unencapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy).

-

Quantification of Total Drug: Disrupt a known volume of the original liposome suspension using a detergent (e.g., Triton X-100) to release the encapsulated drug. Measure the total drug concentration.

-

Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Role in Signaling Pathways: Autophagy

Phosphatidylethanolamine (PE), the class of lipids to which DOPE belongs, is a crucial component in the signaling pathway of autophagy.[5][11] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. PE is directly involved in the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material destined for degradation. Specifically, PE is conjugated to the protein Atg8 (LC3 in mammals), a key step for the elongation and closure of the autophagosome membrane.[4][11]

Caption: Role of Phosphatidylethanolamine (PE) in Autophagy.

Experimental Workflow for Assessing Fusogenicity

The fusogenic properties of DOPE-containing liposomes are critical for their function in drug delivery. The following workflow outlines a general approach to assess their ability to fuse with model membranes.

Caption: Workflow for Assessing Liposome Fusogenicity.

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is a versatile and indispensable tool in modern biological and pharmaceutical research. Its unique structural and physicochemical properties, particularly its propensity to form non-bilayer structures, make it a key enabler for the intracellular delivery of a wide range of therapeutic agents. A thorough understanding of its properties and the application of robust experimental protocols for its use and characterization are essential for the development of effective and safe nanomedicines.

References

- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 2. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural and fusogenic properties of cationic liposomes in the presence of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine = 99.0 TLC 10 mg phospholipid per ml CHCl3 4004-05-1 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Phosphatidylethanolamine positively regulates autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. news-medical.net [news-medical.net]

- 14. wyatt.com [wyatt.com]

An In-depth Technical Guide to 18:1 Dodecanyl PE: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), commonly referred to as 18:1 Dodecanyl PE. This document details its chemical structure, formula, physicochemical properties, biological significance, and experimental applications, with a focus on its role in drug delivery systems.

Chemical Structure and Formula

This compound is a synthetic phospholipid belonging to the class of N-acylated phosphatidylethanolamines (NAPEs). Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The amine of the phosphoethanolamine headgroup is further acylated with a dodecanoyl (lauryl) chain.

Synonyms:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)[1]

-

N-dodecanoyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

-

This compound[1]

Chemical Formula: C₅₃H₉₇NO₁₁PNa[1]

Molecular Weight: 978.30 g/mol [2]

CAS Number: 474923-47-2[1]

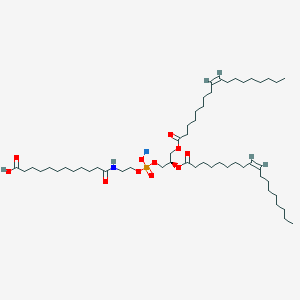

Below is a visual representation of the chemical structure:

Figure 1. Chemical structure of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt).

Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the known properties of this compound and its parent molecule, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), for comparison. The addition of the N-dodecanoyl chain is expected to increase the hydrophobicity and molecular weight.

| Property | This compound | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |

| Molecular Formula | C₅₃H₉₇NO₁₁PNa[1] | C₄₁H₇₈NO₈P[3] |

| Molecular Weight | 978.30 g/mol [2] | 744.03 g/mol [3] |

| Appearance | White to light yellow powder/lump[1] | Crystalline solid[4] |

| Solubility | Soluble in chloroform[5] | Soluble in chloroform (B151607) (approx. 3.3 mg/ml)[4] |

| Storage Temperature | -20°C[1] | -20°C[3] |

Biological Significance and Signaling Pathways

This compound belongs to the family of N-acylated phosphatidylethanolamines (NAPEs). NAPEs are important precursors for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules with diverse biological functions.[6] The most well-known NAE is anandamide, an endocannabinoid.

The general metabolic pathway involves the enzymatic hydrolysis of NAPEs to yield NAEs. This process is a key step in the regulation of various physiological processes, including appetite, pain sensation, and inflammation.[6]

Below is a diagram illustrating the role of N-acyl phosphatidylethanolamines (NAPEs) as precursors in the N-acylethanolamine (NAE) signaling pathway.

Experimental Protocols

Synthesis of N-dodecanoyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

A plausible synthetic route would involve the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with dodecanoyl chloride or N-hydroxysuccinimide (NHS) ester of dodecanoic acid in an aprotic solvent in the presence of a non-nucleophilic base.

Workflow for a potential synthesis approach:

Note: This is a generalized workflow. Reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized. Purification and characterization are essential to confirm the identity and purity of the final product.

Preparation of Liposomes using this compound by Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.[7] The inclusion of this compound, with its N-acyl chain, may influence the packing of the lipid bilayers and the overall properties of the liposomes.

Materials:

-

This compound

-

Other lipids as required (e.g., cholesterol, helper lipids)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size

Protocol:

-

Lipid Film Formation: a. Dissolve this compound and any other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture to evaporate the solvent under reduced pressure. d. A thin, uniform lipid film will form on the inner surface of the flask. e. Continue to apply vacuum for at least one hour to ensure complete removal of the organic solvent.

-

Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the lipid phase transition temperature, to the flask containing the lipid film. b. Gently rotate the flask to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

-

Size Extrusion: a. To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). b. Assemble the extruder with the desired membrane. c. Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

Experimental Workflow for Liposome (B1194612) Preparation:

Spectroscopic Data

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not widely available in the public domain. Researchers should rely on the certificate of analysis provided by the supplier or perform their own analytical characterization.

For reference, the analysis of the parent molecule, DOPE, by mass spectrometry typically shows a prominent molecular ion peak. In the case of this compound, one would expect to observe a molecular ion corresponding to its calculated molecular weight. Fragmentation patterns in tandem mass spectrometry could be used to confirm the presence of the dioleoyl glycerol backbone, the phosphoethanolamine headgroup, and the N-dodecanoyl chain.

¹H and ¹³C NMR spectroscopy would be expected to show characteristic signals for the olefinic protons of the oleoyl (B10858665) chains, the methylene (B1212753) groups of the fatty acyl chains and the dodecanoyl chain, the glycerol backbone, and the ethanolamine (B43304) headgroup.

Conclusion

This compound is a specialized synthetic phospholipid with potential applications in drug delivery and membrane research. Its N-acylated structure distinguishes it from more common phospholipids (B1166683) and may impart unique properties to lipid bilayers and liposomal formulations. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide provides a foundational understanding of its structure, biological context, and general experimental procedures. For in-depth research and development, direct analytical characterization is strongly recommended.

References

- 1. ijpab.com [ijpab.com]

- 2. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H NMR quantification of poly(ethylene glycol)-phosphatidylethanolamine in phospholipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acylation of phosphatidylethanolamine and its biological functions in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fusogenic Lipids and the Role of 18:1 Dodecanyl PE

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Fusogenic Lipids

Fusogenic lipids are a class of amphiphilic molecules that promote the fusion of lipid bilayers, a fundamental process in numerous biological events such as viral entry, fertilization, and exocytosis.[1] In the context of drug delivery, these lipids are integral components of advanced nanocarrier systems, like liposomes and lipid nanoparticles (LNPs), designed to deliver therapeutic cargo directly into the cytoplasm of target cells.[1][2] Unlike conventional LNP formulations that are typically taken up via endocytosis and risk lysosomal degradation of their payload, fusogenic systems are designed to fuse directly with the plasma membrane or the endosomal membrane, ensuring efficient and intact delivery of sensitive biomacromolecules like proteins and mRNA.[1][2][3]

The fusogenic property of a lipid or lipid formulation is influenced by several key parameters, including the molecular shape of the lipids, membrane curvature, fluidity, and surface charge.[1][4] For instance, lipids with a conical molecular shape, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), tend to induce negative curvature strain on the membrane, which facilitates the formation of fusion intermediates.[5] Cationic lipids are also crucial, as they interact with negatively charged cell membranes, bringing the nanocarrier into close proximity and initiating the fusion process.[4][5]

Mechanism: Direct Cytosolic Delivery

The primary advantage of fusogenic nanocarriers is their ability to bypass the degradative endo-lysosomal pathway. Standard endocytotic uptake results in the engulfment of the nanocarrier into an endosome, which matures into a lysosome containing hydrolytic enzymes that can destroy the therapeutic cargo. Fusogenic systems, however, achieve direct cytosolic delivery through membrane fusion.[3][6]

References

- 1. Fusogenic lipid nanocarriers: Nature-inspired design for advanced drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fusogenic Lipid Nanovesicle for Biomacromolecular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fusogenic activity of cationic lipids and lipid shape distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of N-dodecanoyl-DOPE

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-DOPE is a synthetic phospholipid derived from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a ubiquitous component of biological membranes. It is functionalized with a 12-carbon dodecanoyl (lauroyl) chain attached via an amide linkage to the primary amine of the ethanolamine (B43304) headgroup. This modification significantly increases the molecule's hydrophobicity and alters its headgroup interactions, which in turn influences its self-assembly behavior and thermal properties. Such N-acylated phospholipids (B1166683) are of interest in drug delivery for the formation of stable liposomal carriers and in cell biology as analogs of endogenous signaling lipids.

Core Physical Properties

The addition of a dodecanoyl chain to the DOPE headgroup is expected to modulate its physical characteristics. The following table summarizes the known properties of the parent DOPE lipid and the inferred properties for N-dodecanoyl-DOPE.

| Property | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | N-dodecanoyl-DOPE (Inferred/Calculated) | Basis for Inference |

| Molecular Formula | C₄₁H₇₈NO₈P[1] | C₅₃H₁₀₀NO₉P | Addition of C₁₂H₂₃O to the headgroup. |

| Molecular Weight | 744.03 g/mol [1][2] | ~926.37 g/mol | Calculated by adding the mass of the dodecanoyl group to the DOPE molecule. |

| Melting Point (Tm) | -16°C[3] | Expected to be altered from parent DOPE. | N-acylation of the headgroup can disrupt or alter the packing of the lipid tails, affecting the energy required for the gel-to-liquid crystalline phase transition. |

| Phase Transition (Th) | 10°C (Lamellar to Inverted Hexagonal, HII)[3] | Expected to be altered. | The bulky acyl chain on the headgroup will change the effective molecular shape, which is a critical determinant of the lamellar-to-hexagonal phase transition. |

| Solubility | Soluble in chloroform (B151607) (~3.3 mg/mL) and ethanol (B145695) (~40 mg/mL); sparingly soluble in aqueous solutions.[2][4] | Expected to have very low aqueous solubility; soluble in organic solvents like chloroform. | The addition of a 12-carbon acyl chain significantly increases the lipid's hydrophobicity. |

| Critical Micelle Conc. (CMC) | Not applicable; forms bilayers. | Not typically applicable; expected to form bilayers (liposomes) in aqueous dispersion. | As a double-chain phospholipid, self-assembly into lamellar bilayer structures is strongly favored over micelle formation. |

Experimental Protocols

Characterization of a novel lipid such as N-dodecanoyl-DOPE involves a series of biophysical techniques to determine its thermal properties, self-assembly behavior, and stability.

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is the gold-standard for determining the melting temperature (Tm) of a lipid bilayer.[5][6][7]

Methodology:

-

Liposome (B1194612) Preparation: Hydrate a thin film of N-dodecanoyl-DOPE in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 0.13 M NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The hydration should be performed above the expected Tm. For homogenous vesicle preparation, the resulting multilamellar vesicle (MLV) suspension can be extruded through polycarbonate membranes (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).[8]

-

Sample Preparation for DSC: Accurately pipette a known volume of the liposome dispersion into a DSC sample pan. The reference pan should be filled with an identical volume of the corresponding buffer.[8]

-

DSC Analysis: Place the sample and reference pans into the calorimeter. Equilibrate the system at a temperature well below the expected transition.

-

Thermal Scan: Scan the temperature at a controlled rate (e.g., 0.5-1.0°C/min) over a range that brackets the expected transition (e.g., from -30°C to 40°C).[8]

-

Data Analysis: The phase transition is observed as an endothermic peak in the heat flow versus temperature plot. The temperature at the peak maximum is taken as the Tm.

DLS, also known as Photon Correlation Spectroscopy, is used to determine the size distribution profile of small particles in suspension, such as liposomes.[9]

Methodology:

-

Sample Preparation: Prepare liposomes as described for DSC. Dilute the liposome suspension with filtered buffer to a suitable concentration (typically 0.1-1.0 mg/mL) to avoid multiple scattering effects.[10]

-

Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including solvent viscosity and refractive index, and measurement temperature (e.g., 25°C).

-

Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument's sample holder and allow it to equilibrate thermally.

-

Data Acquisition: Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

-

Data Analysis: The software uses a correlation function to analyze the intensity fluctuations and calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the broadness of the size distribution.[11]

While N-dodecanoyl-DOPE is expected to form bilayers, this method is standard for assessing the concentration at which any amphiphile begins to form aggregates. The fluorescence of pyrene (B120774) is highly sensitive to the polarity of its microenvironment.[12]

Methodology:

-

Stock Solutions: Prepare a stock solution of the lipid in a suitable organic solvent (e.g., chloroform/methanol). Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).

-

Sample Series Preparation: Prepare a series of vials with varying concentrations of the lipid in an aqueous buffer. This can be done by evaporating the solvent from aliquots of the lipid stock solution to form a thin film in each vial, followed by hydration with buffer.

-

Pyrene Addition: Add a small aliquot of the pyrene stock solution to each lipid dispersion to achieve a final pyrene concentration in the micromolar range (e.g., 0.5 µM).[13] The final ethanol concentration should be kept low (<1%) to avoid affecting aggregation.

-

Fluorescence Measurement: Excite the samples at approximately 334 nm and record the emission spectra (e.g., from 350 to 450 nm).[14]

-

Data Analysis: Extract the fluorescence intensities of the first (~372 nm, I₁) and third (~383 nm, I₃) vibronic peaks. Plot the ratio of intensities (I₁/I₃ or I₃/I₁) against the logarithm of the lipid concentration. A sharp change in the slope of this plot indicates the onset of aggregate formation, and the corresponding concentration is the CMC.[14][15]

Visualizations: Workflows and Pathways

The following diagram outlines the typical workflow for the synthesis and physical characterization of a novel lipid like N-dodecanoyl-DOPE.

Caption: Experimental workflow for novel lipid characterization.

N-dodecanoyl-DOPE is a synthetic analog of endogenous N-acyl PEs (NAPEs). In biological systems, NAPEs are precursors to N-acylethanolamines (NAEs), a class of lipid signaling molecules.[16][17][18] The general pathway is illustrated below.

References

- 1. scbt.com [scbt.com]

- 2. lifetechindia.com [lifetechindia.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 8. akjournals.com [akjournals.com]

- 9. news-medical.net [news-medical.net]

- 10. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. Page loading... [wap.guidechem.com]

- 13. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. agilent.com [agilent.com]

- 16. karger.com [karger.com]

- 17. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]

- 18. Occurrence, biosynthesis and functions of N-acylphosphatidylethanolamines (NAPE): not just precursors of N-acylethanolamines (NAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 18:1 Dodecanyl PE (CAS: 474923-47-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), commonly referred to as 18:1 Dodecanyl PE. This synthetic phospholipid is of significant interest in the fields of drug delivery, membrane biophysics, and cell signaling research. Its unique structure, featuring a dodecanoyl group attached to the headgroup of the phosphoethanolamine, imparts specific physicochemical properties that are advantageous for various advanced applications.

Core Physicochemical and Quantitative Data

This compound is a derivative of the naturally occurring phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The addition of a 12-carbon acyl chain to the headgroup modifies its properties, making it a valuable tool for researchers. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 474923-47-2 | [1][2][3][4][5] |

| Molecular Weight | 978.30 g/mol | [1][2][3][4] |

| Molecular Formula | C₅₃H₉₇NNaO₁₁P | [1][2][3][4] |

| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt) | [1][4] |

| Purity | >99% | [4][5] |

| Physical Form | Powder | [1][2] |

| Storage Temperature | -20°C | [1][2][4][5] |

Experimental Protocols

This compound is frequently utilized in the formulation of lipid-based nanoparticles for drug delivery and imaging applications. Below is a detailed experimental protocol for the preparation of carboxyl-functionalized solid lipid nanoparticles (sphNP-COOH) using this lipid.

Preparation of Carboxyl-Functionalized Solid Lipid Nanoparticles (sphNP-COOH)

This protocol describes the solvent injection method for creating solid lipid nanoparticles with surface carboxyl groups, which can be used for further functionalization.

Materials:

-

Sphingomyelin (B164518) (sph) solution (100 mg/mL in ethanol)

-

Cholesterol (Cho) solution (10 mg/mL in ethanol)

-

This compound solution (10 mg/mL in ethanol)

-

Milli-Q water

-

Magnetic stirrer and hot plate

Procedure:

-

Prepare the organic lipid mixture by combining 120 µL of the sphingomyelin solution, 100 µL of the cholesterol solution, and 20 µL of the this compound solution in a suitable container.

-

Heat 2 mL of Milli-Q water to 50°C in a glass vial under constant magnetic stirring.

-

Rapidly inject the organic lipid mixture into the heated Milli-Q water.

-

Maintain the solution at 50°C with continuous stirring for 3 minutes to allow for nanoparticle formation and solvent evaporation.

-

The resulting suspension contains sphNP-COOH, which can be purified and characterized as needed.

Signaling Pathways

This compound belongs to the class of N-acylphosphatidylethanolamines (NAPEs). NAPEs are important intermediates in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. NAEs are involved in a wide range of physiological processes, including pain, inflammation, and appetite regulation. The general pathway for the biosynthesis of NAEs from NAPEs is illustrated below.

Caption: Biosynthesis of N-Acylethanolamine (NAE) from N-Acylphosphatidylethanolamine (NAPE).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the formulation and functionalization of nanoparticles using this compound for targeted applications, such as in atherosclerosis imaging.

Caption: Workflow for functionalized nanoparticle synthesis and application.

References

- 1. Liposomes: Protocol [inanobotdresden.github.io]

- 2. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic formation of N-acylethanolamines from N-acylethanolamine plasmalogen through N-acylphosphatidylethanolamine-hydrolyzing phospholipase D-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxylic Acid-Functionalized Lipids: Synthesis, Characteristics, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acid-functionalized lipids are a pivotal class of molecules in the advancement of drug delivery systems, particularly in the formulation of stimuli-responsive nanocarriers. Their defining feature is the presence of a carboxyl group (-COOH), which imparts a pH-sensitive nature to these lipids. At physiological pH (around 7.4), the carboxyl group is typically deprotonated and negatively charged (-COO⁻), contributing to the stability of lipid assemblies such as liposomes. However, in the acidic microenvironments characteristic of tumors or within cellular endosomes (pH 5.0-6.5), the carboxyl group becomes protonated. This charge neutralization can trigger conformational changes in the lipid structure, leading to the destabilization of the lipid bilayer and the subsequent release of encapsulated therapeutic agents. This targeted release mechanism minimizes off-target effects and enhances the therapeutic efficacy of the drug. This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and experimental evaluation of carboxylic acid-functionalized lipids.

Synthesis of Carboxylic Acid-Functionalized Lipids

The synthesis of these specialized lipids typically involves the esterification or amidation of a hydroxyl or amine group on a parent lipid molecule with a dicarboxylic acid or anhydride (B1165640). Common lipid scaffolds include cholesterol and phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE).

Synthesis of Cholesteryl Hemisuccinate (CHEMS)

CHEMS is a widely used carboxylic acid-functionalized lipid due to its ability to form stable, pH-sensitive liposomes, often in combination with phosphatidylethanolamine.

Experimental Protocol:

-

Materials: Cholesterol, succinic anhydride, pyridine (B92270), 4-dimethylaminopyridine (B28879) (DMAP), chloroform (B151607), hydrochloric acid, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve cholesterol (1 equivalent) in pyridine in a round-bottom flask.

-

Add succinic anhydride (1.5 equivalents) and a catalytic amount of DMAP (0.15 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid to precipitate the product.

-

Extract the product with chloroform.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude CHEMS by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[1]

-

Synthesis of Succinylated Phosphatidylethanolamine

Functionalizing the primary amine of phosphatidylethanolamine (PE) provides another route to creating pH-sensitive lipids.

Experimental Protocol:

-

Materials: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), succinic anhydride, triethylamine (B128534) (TEA), chloroform, methanol (B129727).

-

Procedure:

-

Dissolve DOPE (1 equivalent) in a mixture of chloroform and methanol in a round-bottom flask.

-

Add triethylamine (2-3 equivalents) to the solution to act as a base.

-

Add succinic anhydride (1.5 equivalents) portion-wise while stirring.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting N-succinyl-DOPE using column chromatography on silica gel, typically eluting with a gradient of chloroform and methanol.

-

Physicochemical Characteristics

The functionality of carboxylic acid-functionalized lipids in drug delivery is dictated by their physicochemical properties. Key parameters include the acid dissociation constant (pKa) and the critical micelle concentration (CMC).

Data Presentation

The following tables summarize key quantitative data for representative carboxylic acid-functionalized lipids and liposomes formulated with them.

| Lipid | pKa | Critical Micelle Concentration (CMC) | Reference(s) |

| Myristic Acid (in DOPC bilayer) | ~7.0 | Not applicable (forms part of bilayer) | [2][3] |

| Palmitic Acid (in DOPC bilayer) | ~7.2 | Not applicable (forms part of bilayer) | [2][3] |

| Stearic Acid (in DOPC bilayer) | ~6.3 | Not applicable (forms part of bilayer) | [2][3] |

| Cholesteryl Hemisuccinate (CHEMS) | ~5.3 - 6.5 | Low (forms aggregates, not classical micelles) | [4] |

| D-Lin-MC3-DMA (ionizable lipid) | 6.44 | Not applicable (component of LNPs) | [5] |

| SM-102 (ionizable lipid) | 6.68 | Not applicable (component of LNPs) | [5] |

| Liposome (B1194612) Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) | Reference(s) |

| DOPE:CHEMS | 160-170 | < 0.2 | -30 to -50 | Drug-dependent | [6] |

| DOPE:CHEMS:DSPE-PEG2000 | 110-130 | < 0.15 | -25 to -40 | Drug-dependent | |

| DSPC:Cholesterol:Carboxyl-Lipid | 90-110 | < 0.2 | -20 to -35 | Drug-dependent |

Experimental Protocols for Characterization

Determination of Apparent pKa using TNS Assay

The apparent pKa of ionizable lipids within a liposome is a critical parameter that governs their pH sensitivity. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common fluorometric method for this determination. TNS fluorescence is enhanced when it binds to the positively charged (protonated) surface of the lipid nanoparticles at low pH.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate, phosphate, and borate (B1201080) buffers) at a constant ionic strength.

-

Liposome Preparation: Prepare the liposomes containing the carboxylic acid-functionalized lipid.

-

TNS Assay:

-

In a 96-well black plate, add a fixed amount of the liposome suspension to each well.

-

Add the different pH buffers to the wells.

-

Add a stock solution of TNS to each well to a final concentration of approximately 1-5 µM.

-

Incubate the plate in the dark for 15-30 minutes at room temperature.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.[7]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal dose-response curve.

-

The apparent pKa is the pH at which 50% of the maximum fluorescence is observed.[7]

-

Liposome Fusion Assay (FRET-based)

This assay measures the mixing of lipid bilayers, which is indicative of membrane fusion. It utilizes a pair of fluorescently labeled lipids, typically NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into the liposome membrane.

Methodology:

-

Liposome Preparation:

-

Prepare two populations of liposomes. One labeled with both NBD-PE (1 mol%) and Rhodamine-PE (1 mol%). The other population is unlabeled.

-

In the labeled liposomes, FRET occurs, and the NBD fluorescence is quenched.

-

-

Fusion Experiment:

-

Mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9) in a buffer at physiological pH (7.4).

-

Monitor the NBD fluorescence (excitation ~465 nm, emission ~530 nm) over time.

-

Induce fusion by lowering the pH of the solution (e.g., by adding a small amount of acid).

-

-

Data Analysis:

-

Upon fusion, the labeled lipids from the donor liposomes will diffuse into the membrane of the unlabeled acceptor liposomes, increasing the distance between the NBD and Rhodamine probes.

-

This dilution of probes leads to a decrease in FRET efficiency and a corresponding increase in NBD fluorescence intensity.

-

The extent of fusion is calculated as a percentage increase in NBD fluorescence relative to a control where the lipids are completely mixed by adding a detergent like Triton X-100.[8]

-

Quantitative Drug Release Assay

This protocol quantifies the release of an encapsulated drug from pH-sensitive liposomes in response to a change in pH.

Methodology:

-

Liposome Preparation: Prepare drug-loaded liposomes using the desired formulation.

-

Removal of Unencapsulated Drug: Separate the liposomes from the unencapsulated drug using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

-

Release Study:

-

Divide the liposome suspension into two aliquots.

-

Incubate one aliquot in a buffer at physiological pH (7.4) and the other in an acidic buffer (e.g., pH 5.5).

-

At various time points, take samples from each incubation mixture.

-

Separate the released drug from the liposomes. This can be done by ultracentrifugation or by using dialysis tubes with a molecular weight cutoff that allows the free drug to pass through.

-

Quantify the amount of released drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug release at each time point for both pH conditions.

-

Plot the percentage of drug release versus time to generate release profiles.[9]

-

Cellular Uptake and Intracellular Trafficking

The efficacy of liposomal drug delivery systems containing carboxylic acid-functionalized lipids is highly dependent on their interaction with and uptake by target cells. The primary mechanism of internalization for such nanoparticles is endocytosis.

Experimental Workflow for Studying Cellular Uptake

Caption: Workflow for cellular uptake studies.

Major Endocytic Pathways

This is a receptor-mediated pathway involving the formation of clathrin-coated pits at the plasma membrane.

Caption: Clathrin-mediated endocytosis pathway.

This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids and are characterized by the presence of caveolin proteins.

Caption: Caveolae-mediated endocytosis pathway.

This is a non-specific, actin-dependent process that involves the formation of large endocytic vesicles called macropinosomes. It is often initiated by growth factors.

Caption: Macropinocytosis signaling pathway.

Conclusion

Carboxylic acid-functionalized lipids are indispensable components in the design of intelligent drug delivery systems. Their pH-responsive nature allows for targeted drug release in pathological tissues, thereby enhancing therapeutic outcomes and reducing systemic toxicity. A thorough understanding of their synthesis, physicochemical properties, and interactions with biological systems is crucial for the rational design and optimization of next-generation nanomedicines. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug development.

References

- 1. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 6. aocs.org [aocs.org]

- 7. dovepress.com [dovepress.com]

- 8. pH-dependent fusion of liposomes using titratable polycations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Head Group Modified Functionalized Lipids in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and advanced therapeutics, lipids have transcended their traditional role as mere structural components of cell membranes. The advent of nanotechnology has ushered in an era where lipids, particularly those with modified head groups, are engineered as sophisticated tools to probe biological systems and deliver therapeutic payloads with unprecedented precision. These functionalized lipids, incorporated into delivery vehicles like liposomes and lipid nanoparticles (LNPs), are at the forefront of innovation in drug delivery, diagnostics, and fundamental biological research.

This technical guide delves into the core of head group modified functionalized lipids, offering a comprehensive overview of their synthesis, characterization, and diverse applications. We will explore their critical role in targeted drug delivery, their influence on cellular signaling pathways, and their utility in understanding membrane biophysics. This document is designed to be a practical resource, providing researchers with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to harness the power of these versatile molecules.

The Chemistry of Innovation: Modifying the Lipid Head Group

The polar head group of a lipid is its primary interface with the aqueous biological environment. Chemical modification of this region allows for the tuning of its physicochemical properties, such as charge, polarity, and steric hindrance, which in turn dictates its interaction with cells and biomolecules.[1] Common modifications include the attachment of:

-

Targeting Ligands: Peptides (e.g., RGD), antibodies, and small molecules that bind to specific receptors on target cells, enhancing the delivery of therapeutic agents.

-

Polymers: Such as polyethylene (B3416737) glycol (PEG), to create a hydrophilic shield that reduces clearance by the immune system, thereby prolonging circulation time.

-

Charged Moieties: Cationic lipids are crucial for encapsulating and delivering negatively charged nucleic acids like mRNA and siRNA.[2][3][4]

-

pH-Sensitive Groups: To trigger the release of encapsulated drugs in the acidic environment of endosomes or tumors.

-

Fluorescent Probes: For imaging and tracking the biodistribution of lipid-based nanoparticles.

Applications in Research and Therapeutics

Targeted Drug and Gene Delivery

Head group functionalization is a cornerstone of targeted drug delivery, enabling the selective accumulation of therapeutic agents in diseased tissues while minimizing off-target effects.

Quantitative Impact of Head Group Modification on Cellular Uptake and Nanoparticle Properties:

The choice of head group has a profound impact on the efficacy of drug delivery systems. The following tables summarize quantitative data from various studies, illustrating the influence of different head group modifications on key parameters.

| Head Group | Lipid Composition | Cell Line | % Cellular Uptake Increase (Compared to Control) | Reference |

| Phosphatidic Acid (PA) | PA:PC (50:50) | 4T1 (Breast Cancer) | ~150% | [5] |

| Phosphatidylethanolamine (PE) | PE:PC (50:50) | 4T1 (Breast Cancer) | ~100% | [5] |

| Phosphatidylserine (B164497) (PS) | PS:PC (50:50) | 4T1 (Breast Cancer) | ~80% | [5] |

| Phosphatidylglycerol (PG) | PG:PC (50:50) | 4T1 (Breast Cancer) | ~60% | [5] |

| RGD Peptide | RGD-DSPE-PEG-Liposomes | U87 (Glioma) | ~650% (vs. non-targeted) | [6] |

| Peptide-22 | Pep22-DSPE-PEG-Liposomes | U87 (Glioma) | ~480% (vs. non-targeted) | [6] |

| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Doxorubicin Liposomes (LP) | 98.2 ± 3.1 | -15.6 ± 1.2 | 96.1 ± 2.5 | [6] |

| c(RGDfK)-DOX-LP | 101.5 ± 2.8 | -18.3 ± 1.5 | 95.3 ± 2.1 | [6] |

| Pep-22-DOX-LP | 103.1 ± 3.5 | -17.9 ± 1.8 | 94.8 ± 2.8 | [6] |

| c(RGDfK)/Pep-22-DOX-LP | 104.7 ± 3.9 | -20.1 ± 2.1 | 95.6 ± 2.3 | [6] |

| FTT5-hFVIII mRNA LLNs | 150-200 | +10 to +20 | >90% | [7] |

Modulation of Cellular Signaling Pathways

Functionalized lipids can do more than just deliver cargo; they can actively participate in and modulate cellular signaling pathways. This opens up new avenues for therapeutic intervention and for studying complex biological processes.

Signaling Pathways Influenced by Head Group Modified Lipids:

-

Apoptosis Induction by Phosphatidylserine (PS) and Ceramide: Liposomes containing PS can selectively target and induce apoptosis in cancer cells.[6] The externalization of PS on apoptotic cells is a well-known "eat-me" signal that triggers their clearance by phagocytes through a process called efferocytosis.[8][9][10][11][12] Ceramide, a sphingolipid, is another potent pro-apoptotic second messenger. Its generation can be triggered by various cellular stresses and it participates in both intrinsic and extrinsic apoptotic pathways.[3][7][13][14][15][16][17][18][19][20]

References

- 1. Cationic lipid nanocarriers activate Toll-like receptor 2 and NLRP3 inflammasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide Signaling Pathway [m.antpedia.com]

- 4. Phosphatidylserine (PS) Liposomes - CD Bioparticles [cd-bioparticles.net]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Therapeutic Strategy for Cancer Using Phosphatidylserine Targeting Stearylamine-Bearing Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Sphingolipid-mediated apoptotic signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dynamics of phagocytosis mediated by phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidylserine receptors: what is the new RAGE? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

- 19. "Sphingolipid regulation of apoptosis through the mitogen -activated pr" by Sharon Sianna Castillo [docs.lib.purdue.edu]

- 20. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 18:1 Dodecanyl PE in Chloroform and Other Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the solubility characteristics of 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanyl). It includes qualitative and semi-quantitative solubility data, a comprehensive experimental protocol for solubility determination, and a logical workflow diagram to guide laboratory procedures.

Introduction to this compound

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanyl, commonly referred to as this compound or N-dodecanyl-DOPE, is a synthetic phospholipid. It is structurally derived from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a naturally occurring phospholipid, by the addition of a twelve-carbon dodecanyl chain to the headgroup's primary amine. This modification alters the molecule's physicochemical properties, including its hydrophobicity and its behavior in lipid assemblies.

Like other phospholipids, this compound is an amphipathic molecule, possessing a hydrophilic phosphoethanolamine headgroup and two long hydrophobic oleoyl (B10858665) tails. Such molecules are fundamental components of lipid bilayers and are widely utilized in the formulation of liposomes and other lipid-based nanoparticles for drug and gene delivery.[1] Understanding the solubility of this lipid in various organic solvents is critical for its handling, purification, formulation, and quality control processes.

Solubility Data

The solubility of lipids is primarily governed by the principle of "like dissolves like." Due to the long, nonpolar hydrocarbon chains, lipids are generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[2][3] The addition of the N-dodecanyl chain to DOPE further increases its lipophilicity.

Precise quantitative solubility data (i.e., saturation concentration) for this compound is not widely available in public literature. However, based on the general principles of lipid chemistry and data from suppliers on related compounds, a qualitative and semi-quantitative summary can be compiled.

Table 1: Solubility Profile of this compound and Related Compounds

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Notes |

| Nonpolar Solvents | ||||

| Chloroform (B151607) | CHCl₃ | Nonpolar | High / Soluble | A concentration of at least 10 mg/mL is achievable for the base compound, DOPE.[4][5] It is commonly sold in chloroform solution.[6] |

| Hexane | C₆H₁₄ | Nonpolar | High | General solvent for nonpolar lipids.[7] |

| Toluene | C₇H₈ | Nonpolar | High | General solvent for nonpolar lipids. |

| Diethyl Ether | (C₂H₅)₂O | Relatively Nonpolar | Soluble | A common solvent for lipid extraction and manipulation.[7][8] |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Often used for dissolving lipids. |

| Polar Protic Solvents | ||||

| Ethanol (B145695) | C₂H₅OH | Polar | Sparingly Soluble to Insoluble | The polarity of ethanol is generally too high to effectively dissolve large, highly lipophilic molecules.[8] |

| Methanol | CH₃OH | Polar | Sparingly Soluble to Insoluble | Similar to ethanol, its high polarity limits its utility for dissolving complex lipids. |

| Water | H₂O | Highly Polar | Insoluble | The hydrophobic nature of the acyl and dodecanyl chains prevents dissolution in aqueous solutions.[3] |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory method for accurately determining the solubility of this compound in a specific organic solvent at a constant temperature. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved lipid.[9]

3.1. Materials and Equipment

-

This compound

-

Selected organic solvent (e.g., chloroform, analytical grade)

-

Analytical balance

-

Glass vials with solvent-resistant caps (B75204) (e.g., PTFE-lined)

-

Constant temperature bath or incubator with shaker

-

Vortex mixer

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC with ELSD/CAD, or UPLC-MS)

3.2. Procedure

-

Preparation of Supersaturated Mixture:

-

Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately record the weight of the added lipid.

-

Add a precise, known volume or weight of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25°C) with agitation (shaking or stirring).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Periodically check for the presence of undissolved lipid.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vial from the shaker. Allow it to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vial at a moderate speed.

-

Carefully collect a precise aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.

-

Immediately filter the collected supernatant through a syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step removes any remaining microscopic particles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solutes): Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried lipid is achieved. The difference in weight gives the mass of the dissolved lipid.

-

Chromatographic Method (Preferred): Prepare a series of standard solutions of this compound with known concentrations. Analyze the filtered saturated solution (after appropriate dilution) and the standards using a suitable analytical method (e.g., HPLC). Create a calibration curve to determine the exact concentration in the saturated sample.[9]

-

-

Calculation of Solubility:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical process for determining lipid solubility can be visualized to ensure clarity and reproducibility in the laboratory setting.

Caption: Workflow for experimental determination of lipid solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scribd.com [scribd.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine = 99.0 TLC 10 mg phospholipid per ml CHCl3 4004-05-1 [sigmaaldrich.com]

- 5. 1,2-二油酰基-sn-丙三基-3-磷酸乙醇胺 ≥99.0% (10 mg phospholipid per ml CHCl3, TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. ANALYSIS OF LIPIDS [people.umass.edu]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Storage and Handling of 18:1 Dodecanyl PE Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the storage and handling of 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanyl) powder. Adherence to these guidelines is critical for maintaining the chemical integrity, stability, and performance of this fusogenic lipid in research and drug development applications.

Introduction to this compound

This compound is a head-group modified phosphatidylethanolamine (B1630911) (PE) characterized by the presence of two oleoyl (B10858665) (18:1) chains and a dodecanyl group attached to the ethanolamine (B43304) headgroup. This modification imparts fusogenic properties to the lipid, making it a valuable component in the preparation of liposomes and other lipid-based nanoparticles for drug and gene delivery.[1][2] Its unsaturated fatty acid chains, however, also make it susceptible to degradation if not stored and handled correctly.

Storage Conditions

Proper storage is paramount to prevent the degradation of this compound powder. The primary concerns are hydrolysis and oxidation of the unsaturated oleoyl chains.

Quantitative Storage Recommendations

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | -20°C | To minimize lipid degradation and maintain long-term stability. | [1][3] |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the unsaturated fatty acid chains. | [3] |

| Container | Glass vial with a Teflon-lined cap | To prevent leaching of impurities from plastic containers and ensure an airtight seal. | [3] |

| Light Exposure | Stored in the dark or in an amber vial | While not explicitly stated as light-sensitive, it is a general best practice for unsaturated lipids. | General Lab Practice |

| Form | Powder (lyophilized) | The powder form is generally more stable for long-term storage than solutions. | [4][5] |

| Stability | 1 year (when stored correctly) | Under the recommended conditions, the lipid is expected to remain stable for at least one year. | [1] |

Handling Procedures

Due to its hygroscopic and unsaturated nature, this compound powder requires careful handling to prevent moisture absorption and subsequent degradation.[3][6]

Initial Handling of a New Container

Upon receiving a new container of this compound powder, which is typically shipped on dry ice, it should be immediately transferred to a -20°C freezer.[1] Before opening the container for the first time, it is crucial to allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis and the powder becoming gummy and difficult to handle.[3][6]

Weighing and Aliquoting

The hygroscopic nature of unsaturated lipid powders makes them difficult to weigh accurately in an open environment.[4][5][6] The recommended procedure is to handle the powder in a dry, inert atmosphere, such as in a glove box.

If a dry box is not available, the preferred method is to prepare a stock solution of the entire contents of the vial in a suitable organic solvent immediately after opening. This mitigates issues with repeated handling of the hygroscopic powder.

Preparation of a Stock Solution

Protocol for Preparing a Stock Solution from Powder:

-

Equilibration: Remove the sealed vial of this compound powder from the -20°C freezer and place it in a desiccator to allow it to reach room temperature.

-

Solvent Selection: A high-purity, anhydrous organic solvent is required. Chloroform (B151607) or a chloroform:methanol mixture is commonly used.

-

Dissolution: In a fume hood, open the vial and add a precise volume of the chosen solvent to dissolve the entire contents. Use glass or stainless steel pipettes for solvent transfer; do not use plastic.[3]

-

Transfer and Storage: Transfer the resulting solution to a clean glass vial with a Teflon-lined cap. Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. Store the stock solution at -20°C.[3][5]

Workflow for Handling this compound Powder

Caption: Recommended workflow for handling this compound powder from receipt to storage as a stock solution.

Chemical Instability and Degradation Pathways

The primary modes of chemical degradation for this compound are hydrolysis and oxidation, both of which compromise the structural integrity and functionality of the lipid.

Hydrolysis

Hydrolysis involves the cleavage of the ester bonds that link the oleoyl fatty acid chains to the glycerol (B35011) backbone.[7][8] This process is accelerated by the presence of water and can be catalyzed by acidic or basic conditions.[7] The products of hydrolysis are lysophospholipids and free fatty acids.[7][8] The accumulation of lysophospholipids can alter the properties of lipid bilayers, potentially leading to instability and leakage in liposomal formulations.[8]

Oxidation

The double bonds in the two oleoyl chains are susceptible to oxidation by molecular oxygen.[7] This process is often initiated by free radicals and can lead to a chain reaction, resulting in the formation of lipid hydroperoxides.[7][9] These hydroperoxides can further decompose into a variety of secondary oxidation products, including aldehydes and ketones. Oxidation alters the structure of the fatty acid chains, which can impact the packing of the lipids in a bilayer and affect membrane fluidity and permeability.[9]

Degradation Pathways of this compound

Caption: Major chemical degradation pathways for unsaturated phosphatidylethanolamines.

Experimental Protocols for Quality Assessment

Regular quality assessment is recommended, especially if there is a suspicion of improper storage or handling. Thin-Layer Chromatography (TLC) is a rapid and effective method for routine purity checks.

Protocol for Thin-Layer Chromatography (TLC)

This protocol is adapted for the analysis of phospholipids (B1166683).

Materials:

-

HPTLC silica (B1680970) gel 60 plates

-

TLC development tank

-

Mobile Phase A: Chloroform:Methanol:Water (65:25:4, v/v/v)

-

Mobile Phase B: Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)

-

Visualization Reagents:

-

Iodine vapor

-

Ninhydrin (B49086) spray (for primary amines like PE)

-

Phosphorus spray (for all phospholipids)

-

Procedure:

-

Plate Activation: Activate the HPTLC plate by heating it at 110-120°C for 30 minutes. Allow to cool in a desiccator.

-

Sample Preparation: Dissolve a small amount of the this compound in chloroform to a concentration of approximately 1-2 mg/mL.

-

Spotting: Using a capillary tube, spot a small amount of the sample solution onto the plate, about 1 cm from the bottom. Also spot a reference standard if available.

-

Development: Place the plate in a TLC tank pre-saturated with the chosen mobile phase. Allow the solvent front to migrate to about 1 cm from the top of the plate.

-

Drying: Remove the plate from the tank and dry it thoroughly in a fume hood.

-

Visualization:

-

Iodine: Place the dried plate in a tank containing a few crystals of iodine. Lipids will appear as yellow-brown spots.

-

Ninhydrin: Spray the plate with ninhydrin solution and heat gently. Primary amines, such as the headgroup of PE, will appear as purple spots.

-

Phosphorus: Spray with a phosphorus-specific reagent (e.g., molybdenum blue) and heat. All phospholipids will appear as blue spots.

-

Interpretation: A pure sample of this compound should appear as a single spot. The presence of additional spots may indicate degradation. For instance, a spot corresponding to lysophosphatidylethanolamine would migrate differently and could be indicative of hydrolysis.

Conclusion

The integrity of this compound powder is critical for its successful application in research and development. By adhering to stringent storage conditions at -20°C under an inert atmosphere and employing careful handling techniques to avoid moisture exposure, researchers can minimize degradation through hydrolysis and oxidation. The use of appropriate analytical methods like TLC can further ensure the quality and purity of the lipid, leading to more reliable and reproducible experimental outcomes.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 3. researchgate.net [researchgate.net]

- 4. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]

- 7. aocs.org [aocs.org]

- 8. ijcrbp.com [ijcrbp.com]

- 9. New covalent modifications of phosphatidylethanolamine by alkanals: mass spectrometry based structural characterization and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

The Fusogenic Mechanism of N-dodecyl-phosphatidylethanolamine (N-dod-PE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyl-phosphatidylethanolamine (N-dod-PE) is a synthetic phospholipid that has garnered significant interest in the field of drug delivery, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids and other therapeutic agents. Its fusogenic properties are critical for the endosomal escape of the encapsulated cargo, a key step in ensuring the therapeutic efficacy of LNP-based formulations. This technical guide provides an in-depth exploration of the core mechanisms underlying the fusogenicity of N-dod-PE lipids, supported by quantitative data from analogous lipids, detailed experimental protocols, and visual representations of the key processes.

The fusogenicity of phosphatidylethanolamine (B1630911) (PE) lipids, including N-dod-PE, is intrinsically linked to their molecular shape and their propensity to form non-lamellar lipid phases. Unlike the cylindrical shape of bilayer-forming lipids such as phosphatidylcholine (PC), PE lipids possess a smaller headgroup relative to their acyl chains, resulting in a conical shape. This molecular geometry favors the formation of inverted hexagonal (HII) phases, which are crucial intermediates in the process of membrane fusion. The N-dodecyl chain of N-dod-PE further modulates its physicochemical properties, influencing its insertion into lipid bilayers and its fusogenic potential.

Mechanism of N-dod-PE Mediated Membrane Fusion

The fusion process mediated by N-dod-PE can be conceptualized as a series of steps that lower the energy barrier for the merging of two apposed lipid bilayers. This process is often initiated by environmental triggers within the endosome, such as a decrease in pH.

-

Protonation and Charge Neutralization: In the acidic environment of the late endosome (pH 5-6), the phosphate (B84403) group of N-dod-PE can become protonated. This neutralizes the negative charge, reducing electrostatic repulsion between the LNP and the endosomal membrane.

-

Destabilization of the Bilayer: The conical shape of N-dod-PE induces negative curvature strain in the lipid bilayer. This inherent instability is a driving force for the transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase.

-

Formation of Fusion Intermediates: The transition to the HII phase is not instantaneous but proceeds through a series of transient, high-curvature intermediates:

-

Stalk Formation: The outer leaflets of the two opposing membranes merge, forming a "stalk-like" connection. This is the initial point of lipid mixing.

-

Hemifusion Diaphragm: The stalk expands into a hemifusion diaphragm, where the outer leaflets are continuous, but the inner leaflets remain separate.

-

Fusion Pore Formation: The hemifusion diaphragm becomes unstable and ruptures, leading to the formation of a fusion pore. This pore allows for the mixing of the aqueous contents of the LNP and the endosomal lumen, ultimately leading to the release of the therapeutic cargo into the cytoplasm.

-

The presence of other lipids in the LNP formulation, such as cationic lipids and cholesterol, can significantly influence the fusogenicity of N-dod-PE. Cationic lipids can enhance the interaction with the negatively charged endosomal membrane, while cholesterol can modulate membrane fluidity and the propensity to form non-lamellar structures.

Quantitative Data on Fusogenicity

| Parameter | Condition | Observation | Reference |

| Lipid Concentration | Liposomes containing varying mol% of N-C12-DOPE in DOPC | At least 60 mol% of N-C12-DOPE was required for binding and fusion with erythrocyte ghosts in the presence of 3 mM Ca2+. | [1] |

| Cation Requirement | N-C12-DOPE/DOPC (70:30) liposomes | 1 mM Ca2+ was required for binding. | [1] |

| Cation Requirement for Fusion | N-C12-DOPE/DOPC (70:30) liposomes | 1.25 mM Ca2+ and Mg2+ were sufficient for lipid mixing and delivery of encapsulated dextrans. | [1] |

| pH-Dependent Fusion | N-C12-DOPE/DOPC liposomes | Low pH-dependent fusion was observed in the absence of any divalent cations. | [1] |